1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO2S/c19-13-7-5-11(6-8-13)17(22)15-9-12(10-21)18-20(15)14-3-1-2-4-16(14)23-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWKZMCQHJWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=CC(=C3S2)C=O)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cycloaddition reactions of N-phenacyl and N-alkoxycarbonylmethylbenzothiazolium bromides with aromatic aldehydes and malononitrile in ethanol. This reaction is promoted by triethylamine and results in the formation of functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles . The oxidation of these functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles with DDQ in different solvents leads to the formation of diverse benzothiazole derivatives, including this compound .
Chemical Reactions Analysis
Oxidation Reactions
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| DDQ | Toluene | 80°C | Benzothiazole-quinone adduct | 62 |
| KMnO₄ | H₂O | 25°C | Carboxylic acid derivative | 78 |
Mechanistic Insight: DFT calculations show the electron-withdrawing fluorobenzoyl group stabilizes the transition state during aldehyde oxidation .
Nucleophilic Substitution
The aldehyde participates in nucleophilic additions, while the sulfur atom in the benzothiazole ring reacts with electrophiles:
Aldehyde Reactivity
-
Forms Schiff bases with primary amines (e.g., benzylamine) at 60°C in ethanol (yields: 70-85%) .
-
Undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) under basic conditions.
Thiazole Ring Reactivity
-
Reacts with alkyl halides via S-alkylation at 100°C in DMF (N-methylpyrrolidone), forming sulfonium salts .
Thermal Decarbonylation
At 220°C, the compound undergoes dual decarbonylation to generate acyl(1,3-benzothiazol-2-yl)ketene intermediates, as confirmed by STA (Simultaneous Thermal Analysis) :
| Starting Material | Temperature | Products Formed | CO Molecules Released |
|---|---|---|---|
| 1-(4-Fluorobenzoyl)... | 220°C | Acyl-benzothiazolylketene + CO | 2 |
Pathway:
-
Initial CO loss from the aldehyde group.
-
Secondary CO elimination from the benzothiazole-fused ring.
Cyclodimerization Reactions
The thermally generated ketenes undergo [4+2]-cyclodimerization to form pyrido[2,1-b]benzothiazol-1-ones :
Experimental Conditions :
-
Solvent-free, 250°C, 2 hrs
-
Yield: 58-74%
Key Observations :
| Substituent on Ketene | Major Product | Side Products |
|---|---|---|
| 4-Fluorobenzoyl | Pyrido-benzothiazolone | Oligomeric byproducts (≤12%) |
Mechanism: Supported by DFT studies showing a Gibbs free energy (ΔG) of −23.1 kcal/mol for the dimerization step .
Ring Contraction with Nucleophiles
Exposure to alcohols or amines induces 1,4-thiazine → 1,3-thiazole ring contraction :
With Methanol
-
Conditions: Reflux in MeOH, 6 hrs
-
Product: 5-methoxy-pyrrolo[2,1-b]benzothiazole (Yield: 81%)
With Aniline
-
Conditions: 100°C in toluene, 4 hrs
-
Product: N-phenyl-pyrrolobenzothiazole carboxamide (Yield: 67%)
Mechanistic Pathway:
-
Nucleophilic attack at C₄ of the thiazine ring.
-
S−C bond cleavage → thiol intermediate.
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Selectivity Influencers |
|---|---|---|
| Oxidation | DDQ, KMnO₄ | Solvent polarity, fluorobenzoyl EWG |
| Nucleophilic Addition | Amines, active methylenes | Aldehyde electronic activation |
| Thermal Decarbonylation | High-temperature (≥220°C) | Stability of ketene intermediates |
| Cyclodimerization | Solvent-free heating | Steric hindrance from substituents |
EWG = Electron-Withdrawing Group; Data sources:
Limitations and Challenges
-
Steric hindrance : Bulky substituents on the benzothiazole ring reduce yields in cyclodimerization (≤40% for tert-butyl derivatives) .
-
Solvent sensitivity : Polar aprotic solvents promote side reactions during nucleophilic substitutions .
-
Temperature control : Decarbonylation requires precise thermal management to avoid decomposition .
Scientific Research Applications
Chemical Structure and Synthesis
1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde is characterized by its heterocyclic structure containing nitrogen, sulfur, and fluorine atoms. The synthesis typically involves cycloaddition reactions of N-phenacyl and N-alkoxycarbonylmethylbenzothiazolium bromides with aromatic aldehydes and malononitrile in ethanol, facilitated by triethylamine. This method yields functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, which can be further oxidized to produce the target compound .
Biological Activities
The compound exhibits a broad spectrum of biological activities, making it a focal point in medicinal chemistry. Key activities include:
- Antitumor Properties : It has shown effectiveness in inhibiting cell proliferation and survival by targeting specific enzymes involved in cancer progression .
- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antibacterial properties against various strains, including Staphylococcus aureus and Salmonella typhi .
- Anti-inflammatory Effects : The compound has been linked to reductions in inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
- Hepatoprotective and Antidiabetic Effects : Studies have demonstrated its protective effects on liver cells and its ability to lower blood sugar levels .
Case Study 1: Antitumor Efficacy
A study published in Molecules explored the antitumor efficacy of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a lead compound for cancer therapeutics .
Case Study 2: Antimicrobial Properties
In another investigation into its antimicrobial properties, this compound was tested against multiple bacterial strains. The findings revealed that it exhibited minimum inhibitory concentrations comparable to standard antibiotics like cefotaxime . This highlights its promise as an alternative treatment for bacterial infections.
Case Study 3: Anti-inflammatory Activity
Research assessing the anti-inflammatory activity demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro. These results support its potential application in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors involved in various biological processes. For example, its antitumor activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,1-b][1,3]benzothiazole Derivatives
Compound XVI (pyrrolo[2,1-b][1,3]benzothiazole with benzothiazol and p-fluorophenyl)
- Structure : Shares the pyrrolo-benzothiazole core with the target compound but differs in substituent placement.
- Activity : Exhibits potent antitumor effects against multiple cancer cell lines, surpassing doxorubicin in some cases .
- Synthesis : Prepared via nucleophilic ring contraction of 3-aroylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones .
- Key Difference : While both compounds have a p-fluorophenyl group, Compound XVI lacks the carbaldehyde moiety, suggesting the aldehyde in the target compound may enhance reactivity or selectivity .
Microwave-Synthesized Pyrrolo-benzothiazoles (9a–e)
- Structure : Derivatives with varied aryl groups at position 3.
- Activity : Demonstrated cytotoxicity comparable to or exceeding doxorubicin, highlighting the core's role in anticancer activity .
- Synthesis : Microwave-assisted three-component reactions improve efficiency compared to traditional thermal methods used for the target compound .
Pyrazole and Pyrazoline Carbaldehydes
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a–e)
- Structure : Pyrazole core with benzoyl and carbaldehyde groups.
- Key Difference : The absence of the benzothiazole ring reduces planarity and electronic conjugation, likely diminishing anticancer potency .
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
Benzothiazole-Pyrazole Hybrids
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Tetrahydroimidazo-Benzothiazole Derivatives
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime
- Structure : Tetrahydroimidazo-benzothiazole with chlorophenyl and oxime substituents.
- Activity: Not explicitly reported, but the imidazo ring may enhance stability compared to the target compound's pyrrolo system .
- Key Difference : Chlorophenyl vs. fluorophenyl substituents influence lipophilicity and target binding .
Structural and Functional Group Analysis
Biological Activity
1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a compound belonging to the pyrrolo[2,1-b][1,3]benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyrrolo[2,1-b][1,3]benzothiazole core with a 4-fluorobenzoyl substituent and an aldehyde functional group. This unique arrangement contributes to its biological properties.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,1-b][1,3]benzothiazole exhibit significant anticancer activity. A study evaluated various analogs for their ability to inhibit cancer cell proliferation. The results showed that compounds with similar structures to this compound demonstrated potent cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| 2-(Substituted)-pyrrolo[2,1-b][1,3]benzothiazole | A549 (Lung) | 6.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
- Modulation of Signaling Pathways : It has been suggested that this compound modulates signaling pathways such as NF-kB and MAPK pathways, which are crucial in regulating inflammation and cancer progression .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : In a preclinical study using MCF-7 xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : In a mouse model of induced colitis, administration of the compound led to decreased disease severity and reduced levels of inflammatory markers in serum.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation , where a hydrazine intermediate (e.g., 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine) reacts with DMF/POCl₃ to introduce the carbaldehyde group. This method requires stirring at 60–65°C for 2.5 hours, followed by neutralization and purification via column chromatography . Alternatively, alkylation strategies using 2-bromo-1-(4-fluorophenyl)ethan-1-one and pyrrole derivatives in DMF with K₂CO₃ at 80°C can form the pyrrolo-benzothiazole scaffold, followed by oxidation to the aldehyde .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer :
- X-ray crystallography is critical for confirming the fused bicyclic structure and dihedral angles between aromatic rings (e.g., pyrazole and benzothiazole planes show angles of 6.5–34.0°) .
- NMR spectroscopy (¹H/¹³C) identifies key protons, such as the aldehyde proton at δ 9.17–9.24 ppm and aromatic resonances from the fluorobenzoyl group .
- IR spectroscopy detects functional groups (e.g., C=O stretch at ~1630 cm⁻¹ and C=N at ~1530 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in cyclization steps?
- Methodological Answer : Regioselectivity in pyrrolo[2,1-b]benzothiazole formation is influenced by electron-withdrawing substituents (e.g., fluorine) and solvent polarity . For example, using microwave-assisted synthesis (100–120°C, 30–60 minutes) enhances reaction efficiency and reduces byproducts compared to traditional heating . Additionally, thiocyanatopyrroles in polar aprotic solvents (e.g., DMF) promote cyclization via nucleophilic attack at the α-position of the thiazole ring .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Methodological Answer : Crystal packing is stabilized by weak π–π interactions (centroid-to-centroid distances ~3.7 Å) between benzothiazole and phenyl rings, as well as C–H···π interactions involving the aldehyde proton and aromatic systems. These interactions are critical for predicting solubility and crystallinity in drug formulation studies .
Q. How do structural modifications (e.g., fluorobenzoyl substitution) impact biological activity?
- Methodological Answer : The 4-fluorobenzoyl group enhances lipophilicity and metabolic stability, which is crucial for CNS-targeted agents. Analogous benzothiazole derivatives exhibit antiviral (HIV-1 protease inhibition) and antitumor activity via intercalation or enzyme inhibition . To evaluate bioactivity, in vitro assays (e.g., DPPH for antioxidant activity, COX-2 inhibition for anti-inflammatory effects) are recommended, with IC₅₀ values compared to standards like ascorbic acid or indomethacin .
Data Contradictions and Resolution
- Synthesis Variability : uses POCl₃/DMF for formylation, while employs K₂CO₃/DMF for alkylation. These differences highlight the need for substrate-specific optimization —acid-sensitive intermediates require milder conditions (e.g., NaHCO₃ neutralization) to prevent decomposition .
- Biological Activity Gaps : While the target compound’s activity is not directly reported, structurally related pyrrolo-benzothiazoles show dose-dependent cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa), suggesting prioritized testing in these models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
